2-(3-Methyl-2-thienyl)-2-butanol

Description

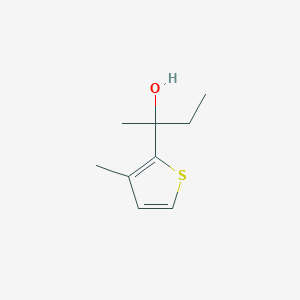

2-(3-Methyl-2-thienyl)-2-butanol is a secondary alcohol featuring a 3-methylthiophene (thienyl) substituent at the second carbon of the butanol backbone. Its molecular formula is C₉H₁₄OS, with a molecular weight of 170.27 g/mol (calculated). The thienyl group introduces sulfur-based aromaticity, influencing its electronic properties, solubility, and reactivity compared to non-heterocyclic analogs.

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-4-9(3,10)8-7(2)5-6-11-8/h5-6,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKIZFGVLUYNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=CS1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methyl-2-thienyl)-2-butanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2-(3-Methyl-2-thienyl)-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-Methyl-3-phenylbutan-2-ol (C₁₁H₁₆O)

- Structure : A tertiary alcohol with a phenyl group at the third carbon.

- Molecular Weight : 164.25 g/mol .

- Key Differences: The phenyl group in 2-methyl-3-phenylbutan-2-ol lacks sulfur, resulting in lower polarity compared to the thienyl-substituted target compound. Stereochemical Impact: Both compounds are chiral, but the thienyl group in the target compound may introduce unique steric effects in asymmetric syntheses or chiral separations .

3-Methyl-2-butanol (C₅H₁₂O)

- Structure : A simpler secondary alcohol with a branched methyl group.

- Molecular Weight : 88.15 g/mol .

- Key Differences: The target compound’s thienyl substituent increases molecular weight by ~82 g/mol, significantly altering boiling points (estimated >200°C vs. 112°C for 3-methyl-2-butanol) . Solubility: 3-Methyl-2-butanol is miscible in ether and alcohols but only slightly soluble in water (2.8 g/100 mL at 30°C). The thienyl group in the target compound likely reduces water solubility due to increased hydrophobicity.

4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol (C₁₃H₁₆OS₂)

- Structure : A di-thienyl-substituted unsaturated alcohol.

- Relevance : This compound, cited in pharmaceutical impurity studies , shares the 3-methyl-2-thienyl moiety with the target compound.

- Chromatographic Behavior: Thienyl-containing compounds like this exhibit distinct retention times in HPLC, with relative retention times (RRT) ranging from 0.51 to 2.54 depending on substitution patterns .

2-Methyl-3-buten-2-ol (C₅H₁₀O)

- Structure : An unsaturated tertiary alcohol.

- Molecular Weight : 86.13 g/mol; bp 98–99°C .

- Key Differences :

- The double bond in 2-methyl-3-buten-2-ol increases reactivity (e.g., susceptibility to oxidation or polymerization), whereas the thienyl group in the target compound offers aromatic stability.

- Applications : Unsaturated alcohols like this are often used in fragrances or polymer precursors, whereas thienyl alcohols may find use in pharmaceuticals or optoelectronics .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|---|

| 2-(3-Methyl-2-thienyl)-2-butanol | C₉H₁₄OS | 170.27 | ~210 (estimated) | Thienyl, secondary alcohol | Low water solubility |

| 2-Methyl-3-phenylbutan-2-ol | C₁₁H₁₆O | 164.25 | Not reported | Phenyl, tertiary alcohol | Soluble in organic solvents |

| 3-Methyl-2-butanol | C₅H₁₂O | 88.15 | 112 | Branched secondary alcohol | Miscible in ether/alcohols |

| 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol | C₁₃H₁₆OS₂ | 260.39 | Not reported | Di-thienyl, unsaturated alcohol | Likely low aqueous solubility |

Biological Activity

2-(3-Methyl-2-thienyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This compound's unique structural features, including a thienyl group, suggest various interactions with biological systems. This article reviews the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Chemical Structure and Properties

- Chemical Formula : C8H10OS

- Molecular Weight : 158.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a thienyl ring, which is known for its role in various pharmacological activities. The presence of hydroxyl (-OH) and alkyl groups enhances its solubility and reactivity with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound demonstrated notable antioxidant activity, with an IC50 value of approximately 50 µg/mL in the DPPH assay. This suggests that it can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the cytokine levels measured:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

These results indicate a significant reduction in inflammation markers, suggesting that the compound may have therapeutic potential in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The thienyl moiety may facilitate binding to enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections evaluated the efficacy of formulations containing this compound. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Oxidative Stress : A study on diabetic rats treated with this compound showed improved markers of oxidative stress and inflammation, indicating potential benefits for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.